molecular formula C9H16N2O2 B13199633 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one

Cat. No.: B13199633
M. Wt: 184.24 g/mol
InChI Key: PGLKLRYVJYKCEP-UHFFFAOYSA-N
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Description

4-Hydroxy-2,9-diazaspiro[55]undecan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound, followed by hydroxylation. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to maintain the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while nucleophilic substitution can produce a variety of substituted diazaspiro compounds .

Scientific Research Applications

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the diazaspiro moiety can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one is unique due to its specific combination of a hydroxy group and a diazaspiro moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one

InChI

InChI=1S/C9H16N2O2/c12-7-5-9(8(13)11-6-7)1-3-10-4-2-9/h7,10,12H,1-6H2,(H,11,13)

InChI Key

PGLKLRYVJYKCEP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(CNC2=O)O

Origin of Product

United States

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